An In-Depth Technical Guide to the Structure of 4'-(Chloroacetyl)acetanilide
An In-Depth Technical Guide to the Structure of 4'-(Chloroacetyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Chloroacetyl)acetanilide, also known by its IUPAC name N-[4-(2-chloroacetyl)phenyl]acetamide, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As a derivative of acetanilide, it serves as a crucial intermediate and building block for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents.[3] Its structure, characterized by a para-substituted benzene ring bearing both an acetamido group and a reactive chloroacetyl group, provides two distinct sites for chemical modification, making it a versatile precursor in multi-step syntheses.[3] This guide offers a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and reactivity, providing the technical insights necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The structural integrity of 4'-(chloroacetyl)acetanilide is foundational to its chemical behavior. The molecule consists of a central phenyl ring substituted at the 1 and 4 positions. One position is occupied by an acetamido group (-NHCOCH₃), and the other by a chloroacetyl group (-COCH₂Cl). This arrangement creates a molecule with distinct electronic and steric features that govern its reactivity.
The acetamido group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, though its directing influence is irrelevant in this already fully substituted aromatic core. More importantly, the nitrogen lone pair can donate electron density into the ring, influencing the overall electronic character. Conversely, the chloroacetyl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl and the chlorine atom. The interplay between these two functional groups dictates the molecule's chemical properties and its utility as a synthetic intermediate.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 140-49-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][4] |
| Molecular Weight | 211.65 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder or odorless yellow-orange solid | [2][5] |
| Melting Point | 216-219 °C | [5] |
| Solubility | Insoluble in water | [5] |
| LogP | 1.37 | [1] |
Synthesis and Mechanistic Considerations
The most common and logical laboratory synthesis of 4'-(chloroacetyl)acetanilide is via the Friedel-Crafts acylation of acetanilide. This reaction exemplifies a classic electrophilic aromatic substitution mechanism.
Causality in Experimental Design:
-
Starting Material: Acetanilide is used as the substrate. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. This is a critical feature, as it "directs" the incoming electrophile to the desired para position. The ortho position is sterically hindered by the bulky acetamido group, leading to the para product being majorly favored.
-
Acylating Agent: Chloroacetyl chloride (ClCOCH₂Cl) serves as the source of the electrophile.
-
Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is required to generate the highly reactive acylium ion electrophile. The Lewis acid coordinates with the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its departure to form the chloroacylium ion, [ClCH₂C=O]⁺.
-
Reaction Quenching: The reaction is quenched by pouring the mixture into ice water. This serves two purposes: it hydrolyzes the aluminum chloride catalyst and precipitates the organic product, which is insoluble in water.
Experimental Protocol: Synthesis of 4'-(Chloroacetyl)acetanilide via Friedel-Crafts Acylation
Materials:
-
Acetanilide
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Distilled water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend acetanilide in dry dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the stirred suspension. The amount of AlCl₃ should be in slight excess (e.g., 2.2-2.5 equivalents) relative to the acetanilide.
-
To this mixture, add chloroacetyl chloride dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and a small amount of concentrated HCl.
-
Stir the resulting mixture until all the ice has melted. The product will precipitate as a solid.
-
Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purify the crude 4'-(chloroacetyl)acetanilide by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield a crystalline solid.
Visualization of Synthesis Workflow
Caption: Workflow for the Friedel-Crafts synthesis of 4'-(chloroacetyl)acetanilide.
Structural Reactivity and Applications
The dual functionality of 4'-(chloroacetyl)acetanilide makes it a valuable synthon. The two key reactive sites are the α-carbon of the ketone and the amide group.
-
The α-Haloketone Moiety: The chloroacetyl group is a potent electrophile and an excellent alkylating agent. The chlorine atom is a good leaving group, readily displaced by nucleophiles in SN2 reactions. This reactivity is central to its use in constructing heterocyclic systems (like thiazoles) or for linking the molecule to other scaffolds. This site is the primary reason for its use as an intermediate in the synthesis of various analgesics and anti-inflammatory drugs.[3]
-
The Acetamido Group: While the amide bond is generally stable, it can be hydrolyzed under strong acidic or basic conditions to reveal a primary amine (-NH₂). This allows for subsequent modifications at the nitrogen atom, such as diazotization or further acylation, providing a secondary pathway for molecular elaboration.
Visualization of Molecular Reactivity
Caption: Key reactive sites on the 4'-(chloroacetyl)acetanilide molecule.
Applications in Drug Development
4'-(chloroacetyl)acetanilide is a well-established intermediate in the synthesis of a variety of biologically active compounds. Its utility spans multiple therapeutic areas.
-
Analgesics and Anti-inflammatory Agents: It is a precursor for several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[3]
-
β₃-Adrenergic Receptor Agonists: Novel acetanilide derivatives have been prepared and evaluated as potential treatments for obesity and type II diabetes.[6]
-
Enzyme Inhibition Studies: The reactive chloroacetyl group can act as a covalent modifier, making it useful in biochemical assays for studying enzyme inhibition and identifying potential therapeutic targets.[3]
-
General Synthetic Intermediate: It is also used in creating agricultural chemicals like herbicides and pesticides, as well as specialty polymers for coatings and adhesives.[3]
Safety and Handling
4'-(chloroacetyl)acetanilide is classified as a hazardous substance. It is moderately toxic by ingestion and can cause skin, eye, and respiratory irritation.[5][7][8] When heated to decomposition, it emits highly toxic fumes of chlorine and nitrogen oxides.[5][9]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area or with local exhaust ventilation.[7][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7][9] An appropriate dust respirator should be used if dust is generated.[9]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[7][9]
In case of exposure, immediate first aid is necessary. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[7]
References
- 4-Chloroacetanilide - SAFETY DATA SHEET. (2024).
- 4'-(Chloroacetyl)acetanilide. (2018). SIELC Technologies.
- Material Safety Data Sheet - 4-chloro acetanilinde ar. (n.d.).
- Preparation of 4′-chloroacetanilide. (n.d.). PrepChem.com.
- 4'-CHLOROACETANILIDE(539-03-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4'-Chloroacetyl(acetanilide) | C10H10ClNO2 | CID 8805. (n.d.). PubChem.
- 4'-Chloroacetanilide-13C6 | C8H8ClNO | CID 71314687. (n.d.). PubChem.
- 4-(2-Chloroacetyl)acetanilide. (n.d.). AMERICAN ELEMENTS.
- 4'-(Chloroacetyl)-acetanilide | 140-49-8. (2025). ChemicalBook.
- 4-Bromo-2-chloroacetanilide Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. (n.d.). PubMed.
- 4-(2-Chloroacetyl)acetanilide | 140-49-8. (n.d.). J&K Scientific.
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